2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrimidine ring, and is substituted with various phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine ring. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Substitution reactions: The phenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Properties
Molecular Formula |
C29H23F3N4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4/c1-18-9-13-22(14-10-18)26-20(3)27(23-15-11-19(2)12-16-23)36(35-26)28-33-24(21-7-5-4-6-8-21)17-25(34-28)29(30,31)32/h4-17H,1-3H3 |
InChI Key |
FIYMBLPDYXZLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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